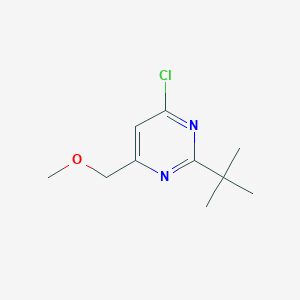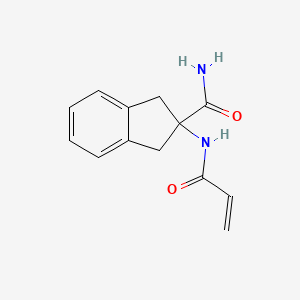
2-(Prop-2-enoylamino)-1,3-dihydroindene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-2-enoylamino)-1,3-dihydroindene-2-carboxamide, also known as PD-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.
Mécanisme D'action
2-(Prop-2-enoylamino)-1,3-dihydroindene-2-carboxamide acts as an immune checkpoint inhibitor by blocking the interaction between PD-L1 and this compound. PD-L1 is expressed on the surface of cancer cells and other immune cells, and its interaction with this compound leads to the suppression of T cell activity. By blocking this interaction, this compound enhances T cell activity, leading to the destruction of cancer cells. This mechanism has been extensively studied in preclinical models and has shown promising results.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and enhance T cell activity. This compound has also been shown to reduce inflammation and prevent tissue damage in autoimmune diseases. However, the exact mechanism of these effects is still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Prop-2-enoylamino)-1,3-dihydroindene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied in preclinical models, providing a wealth of information on its mechanism of action and potential applications. However, there are also some limitations to using this compound in lab experiments. This compound may not be effective in all types of cancer, and its efficacy may vary depending on the stage of cancer. This compound may also have off-target effects, leading to unintended consequences.
Orientations Futures
For 2-(Prop-2-enoylamino)-1,3-dihydroindene-2-carboxamide research include the development of combination therapies, investigation in other diseases, and the development of new this compound inhibitors.
Méthodes De Synthèse
The synthesis of 2-(Prop-2-enoylamino)-1,3-dihydroindene-2-carboxamide involves the reaction of 2-aminobenzoyl chloride with acrylic acid, followed by reduction with sodium borohydride. The resulting product is then subjected to cyclization to obtain this compound. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-(Prop-2-enoylamino)-1,3-dihydroindene-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound acts by blocking the interaction between programmed death-ligand 1 (PD-L1) and programmed cell death protein 1 (this compound), which is a key mechanism in cancer immune evasion. This compound has also been investigated for its potential use in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-(prop-2-enoylamino)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-11(16)15-13(12(14)17)7-9-5-3-4-6-10(9)8-13/h2-6H,1,7-8H2,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDUQNDHBWJPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC2=CC=CC=C2C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2917242.png)
![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2917244.png)

![(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2917248.png)
![4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2917249.png)
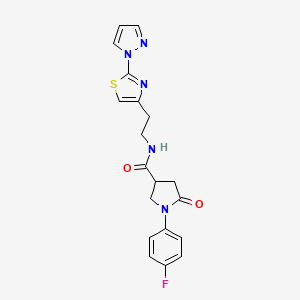
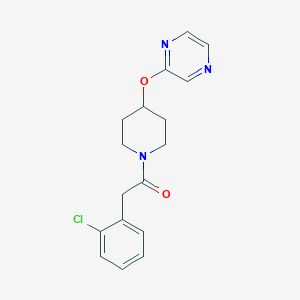
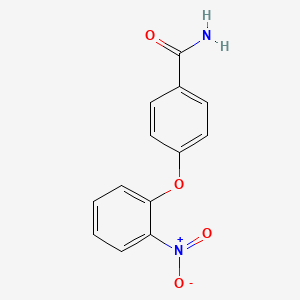
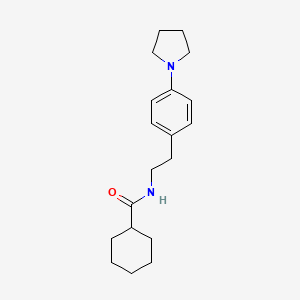
![2-[(4-methylpiperazin-1-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B2917258.png)
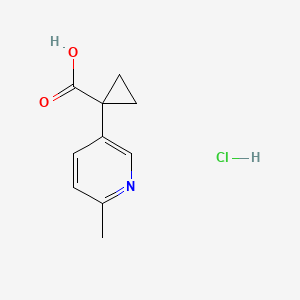
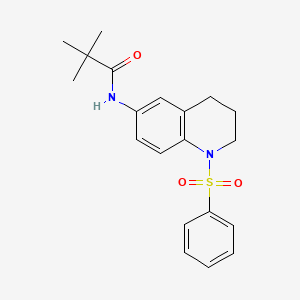
![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)
